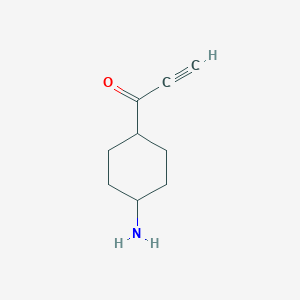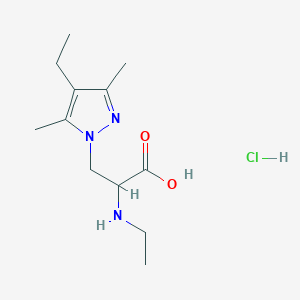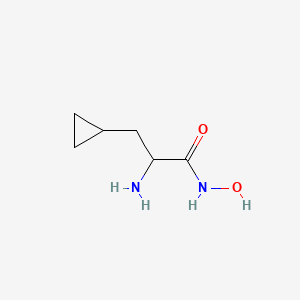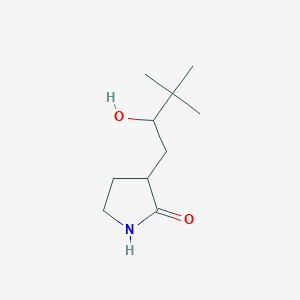![molecular formula C12H14N2O B13160006 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a pyridine ring attached to a 2-azabicyclo[2.2.1]heptane moiety, which includes a nitrogen atom in the bicyclic system. The molecular formula of this compound is C12H14N2O, and it has a molecular weight of 202.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the palladium-catalyzed 1,2-aminoacyloxylation method mentioned above can be adapted for large-scale synthesis, given its efficiency and broad substrate compatibility .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the bicyclic system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Electrophiles: For substitution reactions, various electrophilic reagents can be used.
Major Products Formed
The major products formed from these reactions include:
Oxides: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic system plays a crucial role in its reactivity and binding properties. The compound can interact with various enzymes and receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with different functional groups and reactivity.
Uniqueness
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde is unique due to its combination of a pyridine ring and a 2-azabicyclo[2.2.1]heptane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
6-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c15-8-10-2-4-12(13-6-10)14-7-9-1-3-11(14)5-9/h2,4,6,8-9,11H,1,3,5,7H2 |
InChI-Schlüssel |
LEACCUUGZKPRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CN2C3=NC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)

![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)


![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
